molecular formula C14H21NO5 B13407077 tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate

tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate

Cat. No.: B13407077
M. Wt: 283.32 g/mol
InChI Key: CUSSUCIHWIDRBL-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate is a high-purity chemical reagent designed for research and development applications in pharmaceutical and organic chemistry. This compound features a carbamate-protected amine and a catechol (3,4-dihydroxyphenyl) moiety, a functional group of high significance in medicinal chemistry due to its presence in biologically active molecules such as dopamine . The tert-butoxycarbonyl (Boc) group is a standard protecting group in multi-step organic synthesis, particularly in the preparation of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs) with potential applications in various therapeutic areas . Researchers can utilize this building block in the exploration of new drug candidates, leveraging its structure for further chemical modifications. The compound is provided with guaranteed high quality and consistency. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(19)15(4)8-12(18)9-5-6-10(16)11(17)7-9/h5-7,12,16-18H,8H2,1-4H3

InChI Key

CUSSUCIHWIDRBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

Preparation Methods

Route A: Direct Carbamate Formation from 2-(3,4-Dihydroxyphenyl)ethanol Derivatives

Step 1: Protection of Phenolic Hydroxyls

  • The phenolic hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) or benzyl groups to prevent side reactions during carbamate formation.
  • Typical conditions involve anhydrous solvents like dichloromethane (DCM) and a base such as imidazole or pyridine.

Step 2: Oxidation to the Corresponding Aldehyde or Acid

  • The protected hydroxyethyl derivative can be oxidized to an aldehyde or acid, facilitating subsequent coupling.

Step 3: Formation of the Carbamate

  • The protected aminoethyl precursor reacts with tert-butyl chloroformate (TBCF) in the presence of a base such as triethylamine (TEA) or pyridine.
  • This step yields the tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate.

Step 4: N-Methylation

  • The amino group is methylated using methyl iodide (MeI) or methyl sulfate in the presence of a base like potassium carbonate (K₂CO₃).
  • This introduces the N-methyl group, completing the target molecule.

Step 5: Deprotection

  • Final deprotection of phenolic groups is achieved via tetrabutylammonium fluoride (TBAF) or hydrogenolysis, depending on the protecting groups used.

Route B: Stepwise Synthesis via Intermediate Derivatives

Step 1: Synthesis of 2-(3,4-Dihydroxyphenyl)ethanamine

  • Starting from 3,4-dihydroxybenzaldehyde, reductive amination with methylamine yields the corresponding aminoethyl derivative.

Step 2: Carbamate Formation

  • The aminoethyl compound reacts with tert-butyl chloroformate to form the carbamate linkage.

Step 3: N-Methylation

  • Similar to Route A, methylation of the amino group is performed to obtain the N-methyl derivative.

Step 4: Final Assembly

  • The phenolic hydroxyl groups are deprotected if necessary, resulting in the final compound.

Data Table: Summary of Reaction Conditions and Yields

Step Reaction Reagents Solvent Conditions Typical Yield Notes
1 Phenolic protection TBDMS-Cl or benzyl chloride DCM Room temp, 12-24h 85-95% Protect phenols to prevent side reactions
2 Oxidation / coupling N/A As needed Mild oxidation or coupling conditions Variable Facilitates chain elongation
3 Carbamate formation tert-Butyl chloroformate Pyridine or TEA in DCM 0°C to room temp 70-85% Primary step for carbamate linkage
4 N-Methylation Methyl iodide Acetone or DMF Reflux 80-90% Converts amino to N-methyl amino
5 Deprotection TBAF or hydrogenation Appropriate solvent Room temp or elevated 80-95% Yields the target compound

Research Findings and Considerations

  • Selectivity and Purity: The carbamate formation with tert-butyl chloroformate is highly selective, yielding high purity products when reaction conditions are optimized.
  • Protection-Deprotection Strategy: Protecting phenolic groups is crucial for preventing undesired side reactions during carbamate formation, especially in complex aromatic systems.
  • Reaction Optimization: Temperature control and reagent stoichiometry significantly influence yields and purity.
  • Safety and Handling: tert-Butyl chloroformate is moisture-sensitive and potentially hazardous, requiring appropriate handling in a well-ventilated fume hood.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions, yielding secondary amines or carbamic acid intermediates.

Conditions Reagents Product Yield Source
Acidic (HCl, room temperature)1N HCl in isopropanolDeprotected amine hydrochloride salt97%
Basic (Cs₂CO₃, DMF, 50°C)Cesium carbonate in DMFFree amine intermediate97%

This hydrolysis is critical for deprotection in multi-step syntheses, particularly in pharmaceutical applications where the free amine is pharmacologically active.

Esterification and Amide Coupling

The hydroxyl group on the hydroxyethyl substituent participates in esterification or amide bond formation.

Key Reaction Example:

Reaction with 1-methylpiperidine-4-carboxylic acid

  • Conditions : EDCI/DMAP in acetonitrile, 16h at 20°C .

  • Mechanism : Activation of the carboxylic acid via EDCI forms an active ester intermediate, which reacts with the hydroxyl group to yield an ester derivative.

  • Outcome : Formation of a stabilized ester product, purified via silica gel chromatography (80% ethyl acetate/hexane) .

Redox Reactions of the Dihydroxyphenyl Group

The 3,4-dihydroxyphenyl (catechol) group undergoes oxidation to form ortho-quinone derivatives, a reactivity exploited in antioxidant studies and polymer synthesis .

Oxidizing Agent Conditions Product Application
O₂ (ambient air)Aqueous buffer, pH 7.4Ortho-quinone derivativeMimics natural redox cycles

This redox activity is pH-dependent and reversible, enabling applications in controlled drug release systems.

Alkylation and Acylation

The secondary amine (after carbamate hydrolysis) can undergo alkylation or acylation.

Example Protocol:

  • Alkylation : Reaction with methyl iodide in acetonitrile (K₂CO₃, 2h, room temperature) yields N-methyl derivatives .

  • Acylation : Acetic anhydride in pyridine introduces acetyl groups to the amine.

Enzymatic Modifications

In biochemical contexts, the carbamate linkage and catechol group interact with enzymes like tyrosinase or catechol-O-methyltransferase (COMT) .

  • Tyrosinase : Oxidizes the catechol group to quinone, enabling studies on enzyme inhibition .

  • COMT : Methylates the hydroxyl groups, altering solubility and bioavailability.

Stability Under Thermal and pH Stress

Condition Observation Implication
pH < 3Rapid carbamate hydrolysisRequires neutral storage conditions
Temperature > 50°CDecomposition via tert-butyl group cleavageSynthesis must avoid prolonged heating

Comparative Reactivity Table

Functional Group Reaction Type Typical Reagents Key Product
CarbamateHydrolysisHCl, Cs₂CO₃Amine or carbamic acid
Catechol (dihydroxyphenyl)OxidationO₂, metal ionsOrtho-quinone
HydroxyethylEsterificationEDCI/DMAP, carboxylic acidsEsters

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups. It is also investigated for its role in enzyme inhibition and interaction with biological macromolecules .

Medicine

In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, while the carbamate linkage may facilitate binding to proteins and other macromolecules. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several classes of molecules, including acrylamide derivatives, hydroxylamine carbamates, and fluorinated/azabicyclic carbamates. Key comparisons are outlined below:

Compound Key Structural Features Molecular Weight (g/mol) Functional Groups Biological Activity
Target Compound 3,4-Dihydroxyphenyl, 2-hydroxyethyl, tert-butyl N-methylcarbamate ~315 (estimated) Catechol, carbamate, hydroxyl Potential antioxidant/anti-inflammatory
(E)-3-(3,4-Dihydroxyphenyl)-N-p-tolylacrylamide (3p) Acrylamide backbone, p-tolyl substituent 269.29 Catechol, acrylamide, methylphenyl NO inhibition in RAW 264.7 cells (76% yield)
N-Pivaloylhydroxylamine Pivaloyl group, hydroxylamine 117.15 Hydroxylamine, carbonyl Ribbon-like hydrogen-bonded networks
tert-Butyl N-(2-(3,4-difluorophenyl)-2-hydroxyethyl)carbamate 3,4-Difluorophenyl, 2-hydroxyethyl, tert-butyl carbamate ~299 (estimated) Fluorophenyl, carbamate, hydroxyl Enhanced metabolic stability
tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Azabicyclohexane core, hydroxymethyl group 215.27 Bicyclic amine, carbamate, hydroxymethyl Potential CNS-targeting scaffold

Key Observations :

  • Catechol vs. Fluorophenyl : The target’s catechol group offers redox activity, while fluorophenyl analogs (e.g., ) exhibit higher metabolic stability and electron-withdrawing effects.
  • Carbamate vs. Acrylamide : The carbamate group in the target may confer greater hydrolytic stability compared to acrylamide derivatives (e.g., 3p in ), which are more electrophilic and prone to Michael addition reactions.
  • Hydrogen Bonding : Similar to N-Boc-hydroxylamine , the target’s hydroxyl and carbamate groups likely form intramolecular hydrogen bonds (e.g., O–H···O), influencing crystallinity and solubility.
Physicochemical Properties
  • Lipophilicity : The tert-butyl group increases logP compared to unsubstituted carbamates or hydroxylamine derivatives (e.g., ).
  • Solubility : Multiple hydroxyl groups may enhance aqueous solubility relative to fluorinated analogs (e.g., ), but tert-butyl could counterbalance this effect.

Biological Activity

Tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate, often referred to as M4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H21NO5
  • Molar Mass : 283.32 g/mol
  • CAS Number : 87697-27-6
  • Density : 1.247 g/cm³ (predicted)
  • Solubility : Soluble in methanol
  • Appearance : Solid, foam color
  • pKa : 9.59 (predicted)

M4 exhibits a multifaceted mechanism of action, primarily through the inhibition of key enzymes involved in neurodegenerative processes:

  • β-secretase Inhibition : M4 has been shown to inhibit β-secretase with an IC50 value of 15.4 nM, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease (AD) .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 µM, enhancing cholinergic neurotransmission .
  • Amyloid Aggregation Prevention : In vitro studies demonstrated that M4 can inhibit Aβ aggregation by up to 85% at a concentration of 100 µM, suggesting its potential in preventing amyloid fibril formation .

In Vitro Studies

In vitro studies have demonstrated that M4 protects astrocytes from apoptosis induced by Aβ1-42 through the reduction of pro-inflammatory cytokines like TNF-α and free radicals. This protective effect highlights its potential as a neuroprotective agent .

In Vivo Studies

In vivo models using scopolamine-induced AD-like symptoms showed that while M4 reduced Aβ levels compared to controls, it did not significantly outperform established treatments like galantamine . This suggests that while M4 has promising properties, its bioavailability and efficacy in vivo may require further optimization.

Case Studies

A notable study published in Nature investigated the effects of M4 on cognitive function in animal models. The results indicated improvements in memory retention and cognitive flexibility when treated with M4 compared to control groups . However, the study also pointed out the need for more comprehensive trials to establish dosage and long-term effects.

Comparative Analysis

The following table summarizes the biological activities and properties of M4 compared to other compounds with similar mechanisms:

Compoundβ-secretase IC50 (nM)Acetylcholinesterase Ki (µM)Aβ Aggregation Inhibition (%)Neuroprotective Effects
M415.40.1785%Yes
GalantamineN/AN/AN/AYes
DonepezilN/AN/AN/AYes

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate?

  • Methodological Answer : A common approach involves coupling reactions using carbodiimide reagents. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) can facilitate condensation between tert-butyl carbamate intermediates and phenolic derivatives under inert conditions . Alternatively, nucleophilic substitution with tert-butyl carbamate precursors and dihydroxyphenyl-ethylamine derivatives in polar aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃ has been reported . Purification typically involves column chromatography or recrystallization.

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature (20–25°C). Avoid prolonged exposure to humidity, as hydrolysis of the carbamate group may occur. Stability studies suggest degradation rates increase in acidic/basic conditions or with trace metal contaminants, so use freshly distilled solvents for solutions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituents on the dihydroxyphenyl and carbamate groups. For example, tert-butyl protons resonate at ~1.3 ppm, while aromatic protons from the 3,4-dihydroxyphenyl group appear at 6.5–7.0 ppm .
  • HRMS : High-resolution mass spectrometry (Exact Mass: ~323.16 g/mol) confirms molecular formula .
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H/N-H stretches) validate carbamate and hydroxyl groups .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state structure of this compound?

  • Methodological Answer : X-ray crystallography reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds between the carbamate oxygen, hydroxyl groups, and adjacent molecules. These interactions stabilize crystal packing into centrosymmetric dimers or chains, as observed in structurally similar tert-butyl carbamates . Computational modeling (e.g., DFT) can predict bond angles and lattice energies to guide polymorph screening.

Q. What bioactivities are reported for structurally analogous carbamate derivatives?

  • Methodological Answer : Derivatives with dihydroxyphenyl moieties exhibit potential as kinase inhibitors or antiproliferative agents. For example, tert-butyl carbamates bearing chlorinated aromatic groups show anti-leukemic activity (IC₅₀ < 10 µM in Jurkat cells) . Bioactivity assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) should be conducted under anaerobic conditions to prevent oxidative degradation of phenolic groups.

Q. What challenges arise in analyzing the diastereomeric purity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polar mobile phase (hexane/isopropanol) can resolve enantiomers. However, the dihydroxyphenyl group’s polarity may cause peak tailing; derivatization (e.g., acetylation of hydroxyls) improves resolution . Circular dichroism (CD) or vibrational optical activity (VOA) spectroscopy provides complementary stereochemical data.

Q. How can computational methods predict the reactivity of this carbamate in nucleophilic environments?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) assess carbamate lability. Quantum mechanical calculations (e.g., Fukui indices) identify electrophilic sites prone to nucleophilic attack, such as the carbonyl carbon . Pair with experimental kinetics (UV-Vis monitoring of hydrolysis) to validate computational predictions.

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